N-3 vs. N-8 Aryl Substitution: Positional Isomerism Separates This Compound from the Most Studied Pharmacological Derivatives
Unlike the clinically and preclinically characterized 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives—fenspiride (8-(2-phenylethyl)), compounds 8/29 (8-[2-(3-indolyl)ethyl] and 3-methyl-8-[2-(1,4-benzodioxan-2-yl)-2-hydroxyethyl]), and TDN-345 (8-[4,4-bis(4-fluorophenyl)butyl]-3-tert-butyl-4-methylidene)—which all bear their pharmacophoric aryl/aralkyl substituents at the 8-position piperidine nitrogen [1][2], the target compound uniquely places the 3,4-dimethoxyphenyl group at the N-3 position of the oxazolidinone ring. This results in a distinct topological pharmacophore with a free 8-NH (pKa ~9-10, calculated) vs. the tertiary amine (pKa ~7-8) in 8-substituted analogs. The 3,4-dimethoxyphenyl substitution imparts calculated LogP of approximately 1.2 (vs. approximately 2.1 for fenspiride), indicating reduced lipophilicity that may translate to differential CNS penetration and off-target binding profiles .
| Evidence Dimension | Substitution site (positional isomerism) and calculated physicochemical properties |
|---|---|
| Target Compound Data | N-3-(3,4-dimethoxyphenyl), free 8-NH; MW 292.33; Formula C15H20N2O4; Calc. LogP ~1.2; H-bond donors: 1 (8-NH); H-bond acceptors: 5 |
| Comparator Or Baseline | Fenspiride (CAS 5053-06-5): N-8-(2-phenylethyl), free 3-NH; MW 260.33; Formula C15H20N2O2; Calc. LogP ~2.1; Compounds 8, 29, and TDN-345: all bear 8-aryl/aralkyl substituents |
| Quantified Difference | Target compound LogP approximately 0.9 units lower than fenspiride; topological polar surface area (TPSA) estimated 71 Ų vs. 41 Ų for fenspiride |
| Conditions | Calculated properties based on SMILES: O=C1OC2(CN1C3=CC=C(OC)C(OC)=C3)CCNCC2 (target) vs. O=C1NC2(CN1)CCN(CCc3ccccc3)CC2 (fenspiride) |
Why This Matters
The N-3 aryl/N-8 free amine architecture provides a chemically distinct vector for SAR exploration and a synthetic handle (8-NH) for late-stage diversification not available in 8-substituted analogs.
- [1] Caroon JM, Clark RD, Kluge AF, et al. J Med Chem. 1981;24(11):1320-1328. View Source
- [2] Tóth E, Kiss B, Gere A, et al. Eur J Med Chem. 1997;32(1):27-38. View Source
